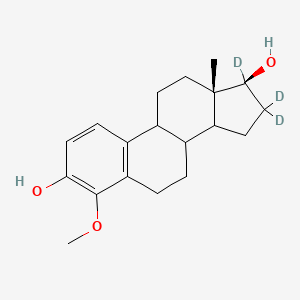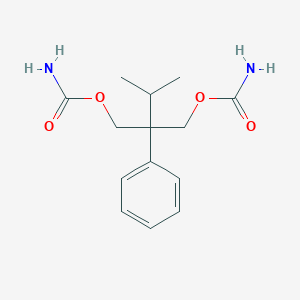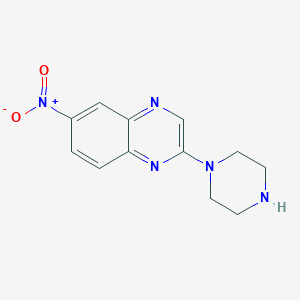
1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a piperazine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 4,6-dichloropyridine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions: 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms with altered ring structures.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
4,6-Dichloropyrimidine: Shares the dichloropyridine core but with a different ring structure.
1-(4,6-Dichloropyridin-2-yl)ethanone: Similar substitution pattern but with an ethanone group instead of a piperazine ring.
Uniqueness: 1-(4,6-Dichloropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both the dichloropyridine and methylpiperazine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C10H13Cl2N3 |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
1-(4,6-dichloropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13Cl2N3/c1-14-2-4-15(5-3-14)10-7-8(11)6-9(12)13-10/h6-7H,2-5H2,1H3 |
InChIキー |
QEYSKBJNFKVQBY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


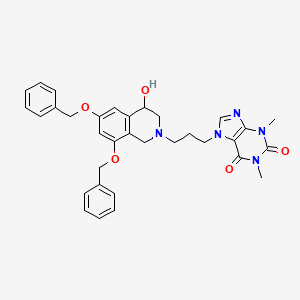
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
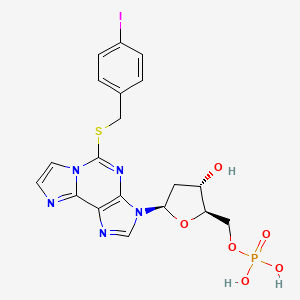
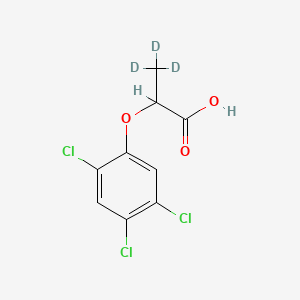
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
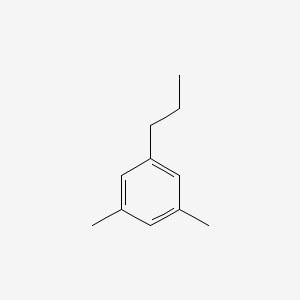
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
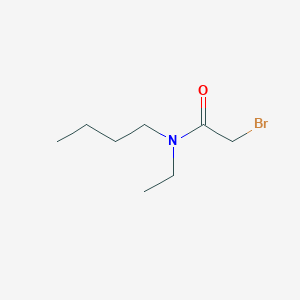
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
